ethyl 4-(2-chlorobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(2-chlorobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a substituted dihydropyridazine core. The molecule features a 2-chlorobenzamido group at position 4, a 4-methylphenyl substituent at position 1, and an ethyl carboxylate ester at position 3. The compound’s synthesis likely involves multi-step organic reactions, with structural confirmation achieved via $^1$H NMR, $^13$C NMR, and mass spectrometry (MS), as seen in analogous pyridazine derivatives .
Properties
IUPAC Name |
ethyl 4-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c1-3-29-21(28)19-17(23-20(27)15-6-4-5-7-16(15)22)12-18(26)25(24-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLALJGPZOXDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-chlorobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound belonging to the pyridazinone class, which is recognized for its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex molecular structure characterized by a pyridazine ring with various substituents, including a chlorobenzamido group and a methylphenyl group. The synthesis typically involves multi-step organic reactions, utilizing reagents such as chlorobenzoyl chloride and various catalysts to facilitate cyclization and esterification processes. Key reaction conditions include temperature control and solvent choice to optimize yield and purity.
Antimicrobial Properties
Pyridazinones have been extensively studied for their antimicrobial properties. Research indicates that this compound may exhibit significant activity against various bacterial strains. In vitro studies have shown that similar pyridazinone derivatives demonstrate efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Compounds in the pyridazinone class are also explored for their anti-inflammatory properties. This compound may modulate inflammatory pathways by inhibiting specific enzymes or signaling molecules involved in inflammation. This mechanism is crucial for developing new therapeutic agents targeting inflammatory diseases .
Antitumor Activity
Recent studies have highlighted the potential of pyridazinones in oncology. This compound has been investigated for its ability to inhibit cancer cell proliferation. The compound's structural features may enable it to interact with cellular targets involved in tumor growth regulation .
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated; however, several hypotheses exist:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions critical for pathogen survival or tumor growth.
- Receptor Interaction : It may bind to specific receptors on cell membranes, influencing signal transduction pathways that regulate inflammation or cell proliferation.
- Gene Expression Modulation : The compound might affect the expression of genes associated with inflammatory responses or cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activity of related pyridazinone compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated antibacterial activity against E. coli with an IC50 value of 10 µM for similar derivatives. |
| Study B | Reported anti-inflammatory effects through COX inhibition in vitro with significant reduction in inflammatory markers. |
| Study C | Investigated antitumor properties showing a 50% reduction in cell viability in breast cancer cell lines at concentrations of 5 µM. |
These findings underscore the therapeutic potential of this compound and related compounds across various disease models.
Comparison with Similar Compounds
The compound shares structural similarities with other ethyl-substituted pyridazine derivatives, but key differences in substituents influence its physicochemical and biological properties. Below is a detailed comparison:
Structural Analogues from
describes seven ethyl 5-cyano-4-methyl-6-oxo-dihydropyridazine derivatives with varying aryl substituents at position 1. For example:
- Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b): Differs in the absence of a 2-chlorobenzamido group at position 4 and the presence of a 5-cyano group.
- Ethyl 5-Cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d): The 4-hydroxyphenyl group introduces polarity, enhancing solubility but possibly reducing membrane permeability relative to the 4-methylphenyl group in the target compound .
Key Differences :
The 2-chlorobenzamido group in the target compound may enhance interactions with hydrophobic pockets in biological targets, while the 4-methylphenyl group balances lipophilicity for membrane penetration.
Methoxy and Hydroxy Analogues (–6)
- Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (): The hydroxyl group introduces acidity, which could influence solubility and metabolic stability.
Carbamoylmethoxy Derivative ()
- Ethyl 1-(2-chlorophenyl)-4-{[(2,3-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate () : Features a carbamoylmethoxy group at position 4 and a 2-chlorophenyl at position 1. This compound’s extended substituent may improve steric interactions but reduce synthetic accessibility compared to the target’s simpler 2-chlorobenzamido group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
